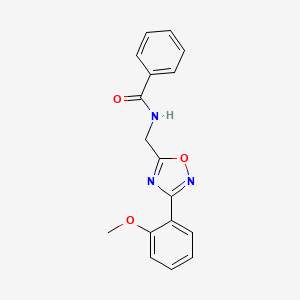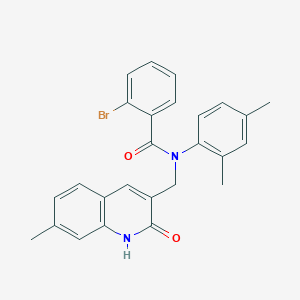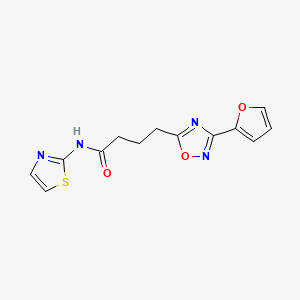
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been shown to reduce the expression of adhesion molecules involved in the recruitment of inflammatory cells to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide in lab experiments is its potential as an anti-inflammatory agent. This compound has been shown to have potent anti-inflammatory effects and may be useful in the development of new drugs for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Orientations Futures
There are several future directions for research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide. One area of interest is in the development of new drugs for the treatment of inflammatory diseases. This compound has shown promise as an anti-inflammatory agent and may be useful in the development of new drugs that target inflammatory pathways. Another area of interest is in the study of the mechanism of action of this compound. Further studies are needed to fully understand how this compound inhibits inflammatory pathways and to identify other potential targets for drug development. Additionally, studies are needed to determine the safety and efficacy of this compound in animal models and in humans.
Méthodes De Synthèse
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide involves a series of chemical reactions. The starting materials are furan-2-carboxylic acid, thiazol-2-amine, and 3-amino-5-mercapto-1,2,4-oxadiazole. These compounds are reacted in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 1-hydroxybenzotriazole (HOBt) to form the desired product.
Applications De Recherche Scientifique
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide has been studied for its potential applications in various areas of scientific research. One of the primary areas of interest is in the development of new drugs. This compound has been shown to have potential as an anti-inflammatory agent and has been studied for its effects on various inflammatory markers.
Propriétés
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c18-10(15-13-14-6-8-21-13)4-1-5-11-16-12(17-20-11)9-3-2-7-19-9/h2-3,6-8H,1,4-5H2,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXHGNMJLWWOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
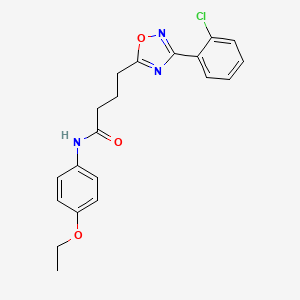
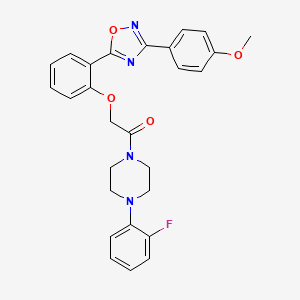

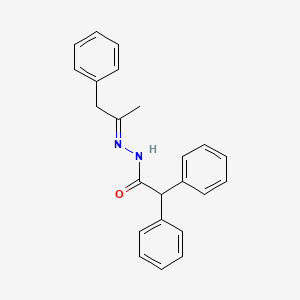
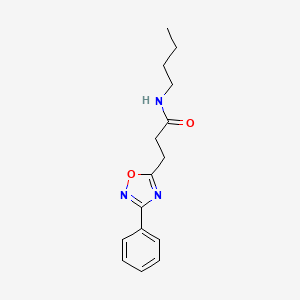
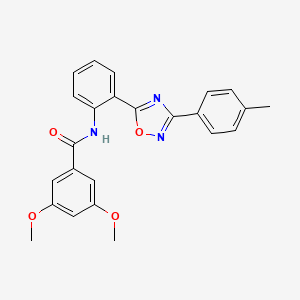
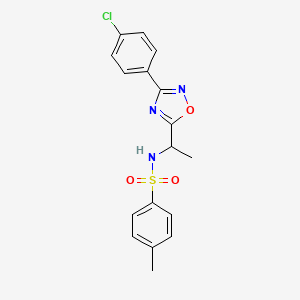
![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)


